N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine
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Overview
Description
N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the bromine atom in the indole ring and the acetyl-beta-alanine moiety makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane to yield 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine to form 6-bromo-1-acetylindole.
Coupling with Beta-Alanine: The final step involves coupling the 6-bromo-1-acetylindole with beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol, or Grignard reagents in ether.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 6-hydroindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The bromine atom and acetyl-beta-alanine moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-[(6-bromo-1H-indol-1-yl)acetyl]-beta-alanine can be compared with other similar compounds, such as:
6-Bromoindole: Lacks the acetyl-beta-alanine moiety, making it less versatile in biological applications.
N-Acetyl-beta-alanine: Lacks the indole ring, reducing its potential biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of this compound lies in its combination of the brominated indole ring and the acetyl-beta-alanine moiety, which may confer enhanced biological activities and specificity for certain applications.
Properties
Molecular Formula |
C13H13BrN2O3 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
3-[[2-(6-bromoindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c14-10-2-1-9-4-6-16(11(9)7-10)8-12(17)15-5-3-13(18)19/h1-2,4,6-7H,3,5,8H2,(H,15,17)(H,18,19) |
InChI Key |
APVHBCXTBJYUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC(=O)O)Br |
Origin of Product |
United States |
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